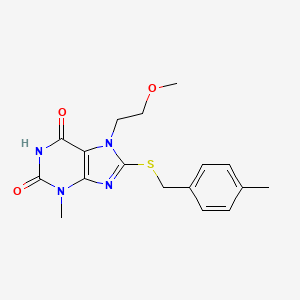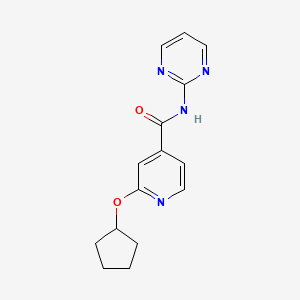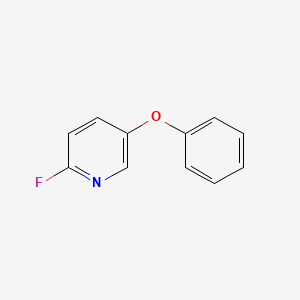![molecular formula C10H11N3S2 B2586891 5-[2-(乙硫基)苯基]-1,3,4-噻二唑-2-胺 CAS No. 881040-16-0](/img/structure/B2586891.png)
5-[2-(乙硫基)苯基]-1,3,4-噻二唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3S2. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
科学研究应用
5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
Mode of Action
The mode of action of “5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine” would depend on its specific target. Generally, compounds in the 1,3,4-thiadiazole class can interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Without specific information on the target of “5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine”, it’s challenging to determine the exact biochemical pathways it affects .
Pharmacokinetics
The presence of the ethylsulfanyl group and the phenyl group could influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of “5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine” would depend on its specific target and mode of action, which are currently unknown .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine typically involves the reaction of 2-(ethylsulfanyl)aniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- 5-(2-Methylsulfanylphenyl)-1,3,4-thiadiazol-2-ylamine
- 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-ylamine
- 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-ylamine
Uniqueness
5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine is unique due to the presence of the ethylsulfanyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar thiadiazole derivatives.
属性
IUPAC Name |
5-(2-ethylsulfanylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKHHSGIBXXKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)


![Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2586820.png)



![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)
![3-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indole](/img/structure/B2586831.png)
